3-ethoxy-4-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
3-ethoxy-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound with the molecular formula C16H16O4. It is part of the benzo[c]chromen-6-one family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-methyl-6H-benzo[c]chromen-6-one typically involves the reaction of biphenyl-2-carboxylic acid with potassium peroxydisulfate and silver nitrate in a mixture of water and acetonitrile under air atmosphere . The reaction is carried out at 50°C for 27 hours, followed by extraction with dichloromethane and purification through silica gel filtration .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted benzo[c]chromen-6-one derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, as a phosphodiesterase II inhibitor, it can modulate intracellular signaling pathways by preventing the breakdown of cyclic nucleotides, thereby exerting neuroprotective effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-6H-benzo[c]chromen-6-one: Similar in structure but with a methoxy group instead of an ethoxy group.
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: A derivative with additional functional groups that may alter its biological activity.
Uniqueness
3-ethoxy-4-methyl-6H-benzo[c]chromen-6-one is unique due to its specific ethoxy and methyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its potential as a therapeutic agent by improving its solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C16H14O3 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-ethoxy-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C16H14O3/c1-3-18-14-9-8-12-11-6-4-5-7-13(11)16(17)19-15(12)10(14)2/h4-9H,3H2,1-2H3 |
InChI Key |
NEHZQLZRCRXBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C |
Origin of Product |
United States |
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